An In-depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 6-Methoxy-m-toluenesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-m-toluenesulfonyl chloride, also known as 2-methoxy-5-methylbenzenesulfonyl chloride, is a pivotal reagent in organic synthesis, particularly valued in the development of sulfonamide-based therapeutic agents. Its unique structural features, combining a reactive sulfonyl chloride moiety with a methoxy-substituted aromatic ring, make it an important building block for creating compounds with specific biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-methoxy-m-toluenesulfonyl chloride, detailed experimental protocols for its synthesis and subsequent use, and an exploration of its application in targeting key signaling pathways in drug discovery, with a focus on the inhibition of ATP citrate lyase (ACLY).
Chemical and Physical Properties
6-Methoxy-m-toluenesulfonyl chloride is a solid, typically appearing as a colorless to pale yellow crystalline substance.[1] Its core structure consists of a toluene ring substituted with a methoxy group and a sulfonyl chloride group.
Identification and Structure
| Property | Value | Reference |
| Chemical Name | 6-Methoxy-m-toluenesulfonyl chloride | |
| Synonyms | 2-Methoxy-5-methylbenzenesulfonyl chloride | [2][3][4] |
| CAS Number | 88040-86-2 | [3][4][5] |
| Molecular Formula | C₈H₉ClO₃S | [2][3] |
| Molecular Weight | 220.67 g/mol | [3] |
| Chemical Structure |
| |
| InChI Key | BJYNYQGJTZULJI-UHFFFAOYSA-N | [4] |
| SMILES | Cc1cc(ccc1OC)S(=O)(=O)Cl | [1] |
Physical Properties
| Property | Value | Reference |
| Physical Form | Solid | [4] |
| Melting Point | 82-84 °C | |
| Boiling Point | 329.6 ± 35.0 °C (Predicted) | |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) |
Solubility
Qualitative assessments indicate that 6-methoxy-m-toluenesulfonyl chloride is soluble in many organic solvents but insoluble in water.[1] As with other sulfonyl chlorides, it is expected to be soluble in aprotic polar solvents and halogenated hydrocarbons, while reacting with protic solvents like alcohols and water.[6]
| Solvent | Qualitative Solubility |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
| Tetrahydrofuran | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Toluene | Soluble |
| Hexane | Sparingly Soluble |
| Water | Insoluble (reacts) |
| Ethanol | Soluble (reacts) |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methyl group protons, and the methoxy group protons. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 7-8 ppm). The methyl protons would be a singlet at approximately δ 2.4 ppm, and the methoxy protons would be a singlet around δ 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methyl carbon, and the methoxy carbon. The aromatic carbons would appear in the range of δ 110-160 ppm. The methyl carbon would be around δ 21 ppm, and the methoxy carbon would be around δ 56 ppm.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorptions corresponding to the sulfonyl group (S=O) stretching vibrations, typically in the regions of 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.
Experimental Protocols
Synthesis of 6-Methoxy-m-toluenesulfonyl chloride
A common method for the synthesis of aryl sulfonyl chlorides is through the diazotization of the corresponding aniline, followed by a copper-catalyzed reaction with sulfur dioxide.[7]
Materials:
-
2-Methoxy-5-methylaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Sulfur Dioxide
-
Glacial Acetic Acid
-
Copper(I) Chloride
-
Ice
Procedure:
-
Diazotization:
-
Dissolve 2-methoxy-5-methylaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt.
-
-
Sulfonylation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it to 0-5 °C.
-
Add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to this mixture with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the crude 6-methoxy-m-toluenesulfonyl chloride by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent such as hexane.
-
Workflow for the Synthesis of 6-Methoxy-m-toluenesulfonyl chloride
Caption: Synthesis workflow of 6-Methoxy-m-toluenesulfonyl chloride.
Synthesis of a Sulfonamide Derivative
6-Methoxy-m-toluenesulfonyl chloride is a key reagent for the synthesis of sulfonamides, which are often prepared by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base.[8]
Materials:
-
6-Methoxy-m-toluenesulfonyl chloride
-
A primary or secondary amine (e.g., a piperazine derivative)
-
Triethylamine or another suitable base
-
Dichloromethane or another suitable aprotic solvent
-
Dilute Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the amine in dichloromethane in a reaction flask.
-
Add 6-methoxy-m-toluenesulfonyl chloride to the solution.
-
Add the base (e.g., triethylamine) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired sulfonamide.
-
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Applications in Drug Discovery: Targeting the ACLY Pathway
6-Methoxy-m-toluenesulfonyl chloride is utilized in the synthesis of benzenesulfonamide derivatives that act as inhibitors of ATP citrate lyase (ACLY).[3] ACLY is a crucial enzyme that links carbohydrate and lipid metabolism, and its inhibition is a promising strategy in cancer therapy.[9]
The PI3K/Akt/mTOR/ACLY Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[10][11] This pathway is frequently overactive in cancer. Akt, a key component of this pathway, can phosphorylate and activate ACLY.[12] ACLY then catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm. This acetyl-CoA is a vital building block for the synthesis of fatty acids and cholesterol, which are essential for the rapid growth and proliferation of cancer cells.[9]
PI3K/Akt/mTOR/ACLY Signaling Pathway Diagram
Caption: The PI3K/Akt/mTOR signaling pathway leading to ACLY activation.
Safety and Handling
6-Methoxy-m-toluenesulfonyl chloride is a corrosive compound and should be handled with appropriate safety precautions.[1] It can cause severe skin burns and eye damage.[5] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
6-Methoxy-m-toluenesulfonyl chloride is a valuable and versatile reagent in organic synthesis, with significant applications in the field of drug discovery. Its ability to serve as a precursor for sulfonamide-based inhibitors of key enzymes like ATP citrate lyase makes it a compound of high interest for researchers in oncology and metabolic diseases. A thorough understanding of its chemical properties, synthetic routes, and biological applications is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource for scientists and professionals working with this important chemical entity.
References
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- 3. 6-METHOXY-M-TOLUENESULFONYL CHLORIDE CAS#: 88040-86-2 [m.chemicalbook.com]
- 4. 6-Methoxy-m-toluenesulfonyl chloride | 88040-86-2 [sigmaaldrich.com]
- 5. 6-Methoxy-m-toluenesulfonyl chloride [oakwoodchemical.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
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